Eucarvone

Catalog No.
S606037
CAS No.
503-93-5
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eucarvone

CAS Number

503-93-5

Product Name

Eucarvone

IUPAC Name

2,6,6-trimethylcyclohepta-2,4-dien-1-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6H,7H2,1-3H3

InChI Key

QNGQIURXCUHNAT-UHFFFAOYSA-N

SMILES

CC1=CC=CC(CC1=O)(C)C

Canonical SMILES

CC1=CC=CC(CC1=O)(C)C

Antimicrobial and Antifungal Properties

Studies suggest eucarvone possesses antimicrobial and antifungal properties. Research has shown its effectiveness against various foodborne pathogens like Salmonella Enteritidis and Escherichia coli [1]. Additionally, eucarvone has demonstrated antifungal activity against Aspergillus niger and Candida albicans, fungi commonly associated with food spoilage and human infections [2, 3]. These findings hold promise for developing natural food preservatives and potential antifungal treatments.

[1] [2] [3]

Insecticidal Activity

Research indicates eucarvone's potential as a natural insecticide. Studies have demonstrated its efficacy against various insect pests, including mosquitoes, houseflies, and stored-product insects [4, 5, 6]. This characteristic makes eucarvone a potential candidate for developing eco-friendly and sustainable pest control solutions.

[4] [5] [6]

Anti-inflammatory and Antioxidant Properties

Emerging research suggests eucarvone might possess anti-inflammatory and antioxidant properties. Studies have shown its ability to reduce inflammation and oxidative stress in various cell models [7, 8]. These findings warrant further investigation to explore eucarvone's potential as a therapeutic agent in inflammatory and oxidative stress-related conditions.

[7] [8]

Eucarvone is an organic compound with the chemical formula C10H14O. It belongs to the class of monoterpenes and is characterized by its pleasant aroma, often associated with essential oils. Eucarvone is a colorless to pale yellow liquid that is soluble in organic solvents and has a boiling point of approximately 210 °C. It is primarily derived from the essential oils of various plants, particularly those in the genus Eucalyptus.

The specific mechanism of action of eucarvone in biological systems is not fully understood. However, research suggests it might interact with olfactory receptors in the nose, contributing to its characteristic scent perception []. Additionally, some studies suggest potential antimicrobial activity against certain bacteria and fungi, but further investigation is needed [].

, including:

  • Diels-Alder Reactions: Eucarvone participates in Diels-Alder reactions, which are important for synthesizing complex cyclic compounds. These reactions involve the formation of cyclohexene derivatives through the reaction of a diene and a dienophile .
  • Rearrangement Reactions: In the presence of bases, eucarvone oxide can rearrange to form acetylcyclohexane structures. This transformation highlights the compound's reactivity under different conditions .
  • Photo

Eucarvone has been studied for its biological activities, including:

  • Antimicrobial Properties: Research indicates that eucarvone exhibits antimicrobial effects against various pathogens, making it a candidate for use in food preservation and medicinal applications.
  • Anti-inflammatory Effects: Some studies suggest that eucarvone may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
  • Sensitization Potential: It has been noted that eucarvone may cause allergic skin reactions in sensitive individuals, necessitating caution in its handling and application .

Eucarvone can be synthesized through various methods:

  • Synthesis from Enol Ethers: A notable method involves the reaction of chloromethylcarbene with trimethylsilyl enol ethers, yielding eucarvone as a product .
  • Photochemical Synthesis: Another approach utilizes photochemical methods to derive eucarvone from other organic precursors, emphasizing its versatility in synthetic organic chemistry .

Eucarvone finds applications in several fields:

  • Flavoring Agents: Due to its pleasant aroma, eucarvone is used as a flavoring agent in food products.
  • Fragrance Industry: It is commonly incorporated into perfumes and scented products for its aromatic properties.
  • Pharmaceuticals: Its biological activities suggest potential uses in pharmaceuticals, particularly in developing antimicrobial or anti-inflammatory agents.

Studies on eucarvone's interactions reveal important insights:

  • Synergistic Effects: Eucarvone may exhibit synergistic effects when combined with other compounds, enhancing its antimicrobial activity.
  • Mechanism of Action: Research into its mechanism of action indicates that eucarvone interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

Eucarvone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
CarvoneC10H14OFound in spearmint oil; known for its minty flavor.
LimoneneC10H16Citrus scent; widely used in cleaning products.
MentholC10H20OCooling sensation; used in medicinal products.

Uniqueness of Eucarvone

Eucarvone stands out due to its unique combination of pleasant aroma and biological activity. Unlike carvone, which has a distinct minty scent, or limonene with its citrus fragrance, eucarvone offers a more versatile application profile across flavors, fragrances, and potential medicinal uses. Its reactivity and ability to participate in diverse

XLogP3

2.6

UNII

6H2K49X6B0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

503-93-5

Wikipedia

Eucarvone

Dates

Modify: 2023-08-15

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